Bienvenue dans la boutique en ligne BenchChem!

SJF-1528

PROTAC Anti-proliferative Breast Cancer

SJF-1528 is a validated PROTAC degrader of EGFR/HER2 with quantified DC50 values (39.2 nM WT; 736.2 nM Exon 20 Ins). It overcomes kinome rewiring and eliminates scaffolding functions—mechanisms not addressed by lapatinib. Pair with the inactive diastereomer for rigorous controls. For R&D use only.

Molecular Formula C55H57ClFN7O8S
Molecular Weight 1030.6 g/mol
Cat. No. B2505232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF-1528
Molecular FormulaC55H57ClFN7O8S
Molecular Weight1030.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O
InChIInChI=1S/C55H57ClFN7O8S/c1-34-50(73-33-61-34)38-10-8-35(9-11-38)28-58-53(67)47-27-42(65)29-64(47)54(68)51(55(2,3)4)63-49(66)31-70-21-20-69-22-23-71-43-16-12-37(13-17-43)39-14-18-46-44(25-39)52(60-32-59-46)62-41-15-19-48(45(56)26-41)72-30-36-6-5-7-40(57)24-36/h5-19,24-26,32-33,42,47,51,65H,20-23,27-31H2,1-4H3,(H,58,67)(H,63,66)(H,59,60,62)/t42-,47+,51-/m1/s1
InChIKeyZSCOIFSUFMYZEZ-YSWDPXALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SJF-1528 (PROTAC 1): A VHL-Recruiting Degrader of EGFR and HER2 for Chemical Biology and Oncology Research


SJF-1528 (PROTAC 1) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) engineered to induce the ubiquitin-proteasome-dependent degradation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) [1]. The compound is rationally designed, comprising a lapatinib-derived warhead that binds the target kinases, a flexible polyethylene glycol (PEG) linker, and a von Hippel-Lindau (VHL) E3 ligase recruiting ligand [1][2]. This molecular architecture directs the cell's intrinsic protein degradation machinery to eliminate target proteins rather than merely inhibiting their kinase activity, thereby offering a distinct mechanism of action with quantifiable advantages in cellular assays [1].

Why In-Class EGFR/HER2 Inhibitors or Other PROTACs Cannot Substitute for SJF-1528


Generic substitution with the parent kinase inhibitor lapatinib, or with a structurally similar PROTAC analog, is not scientifically justified due to the quantifiable divergence in functional outcomes. While lapatinib (IC50 for EGFR/HER2 ~2-10 nM) provides potent kinase inhibition, it fails to address non-catalytic scaffolding roles of the RTKs and is vulnerable to kinome rewiring [1][2]. Furthermore, even closely related PROTACs show striking differences in degradation profiles. For instance, the simple addition of a single ethylene glycol unit to the linker in a related compound (Compound 5) completely ablates HER2 degradation while preserving EGFR activity, demonstrating that linker geometry is a critical and non-obvious determinant of target selectivity [1]. The data below establish SJF-1528's precise, quantified performance relative to its direct comparators.

Quantitative Evidence for the Scientific Selection of SJF-1528 Over Analogs and Inhibitors


Direct Head-to-Head Comparison: Superior Anti-Proliferative Potency of SJF-1528 vs. a Matched Inhibition-Only Control

In a direct head-to-head comparison using a matched chemical control, SJF-1528 (PROTAC 1) demonstrated superior anti-proliferative activity over diastereomer 2 [1]. Diastereomer 2 is a structurally identical compound, save for a stereochemical inversion in the VHL-binding motif, which renders it incapable of recruiting the E3 ligase. This compound serves as a rigorous control for target engagement and physicochemical properties, isolating the effect of target degradation from mere kinase inhibition [1].

PROTAC Anti-proliferative Breast Cancer

Differential Degradation Potency: Quantified Activity of SJF-1528 Against Wild-Type vs. Clinically Relevant Exon 20 Insertion Mutant EGFR

SJF-1528 displays a quantifiably different capacity to degrade wild-type EGFR compared to the Exon 20 insertion (Ins) mutant EGFR . This data point is critical for designing experiments in specific genetic backgrounds, as the compound is 18.8-fold less potent at degrading the mutant protein.

EGFR Exon 20 Insertion PROTAC

Functional Superiority of Degradation Over Inhibition: SJF-1528 Prevents Kinome Rewiring and Sustains Pathway Suppression

A key advantage of PROTAC-mediated degradation is its ability to circumvent compensatory signaling, a common limitation of kinase inhibitors [1]. Treatment with the degradation-incompetent diastereomer 2 led to a transient suppression of downstream signaling (e.g., ERK1/2, Akt) that was reversed within 24-48 hours, coinciding with a measurable increase in c-Met phosphorylation indicative of kinome rewiring [1]. In contrast, treatment with an equivalent saturating concentration of SJF-1528 resulted in sustained suppression of these same downstream signals and prevented the increase in c-Met signaling [1].

Kinome Rewiring Signaling PROTAC

Absence of 'Hook Effect' Confirms Reliable and Predictable Degradation Across a Wide Concentration Range

Many PROTACs exhibit a 'hook effect' at high concentrations, where excess PROTAC leads to unproductive binary complexes (PROTAC:E3 ligase or PROTAC:Target) instead of the desired ternary complex, paradoxically reducing degradation efficacy [1]. SJF-1528 has been specifically noted for the absence of this phenomenon, even at high concentrations [1].

PROTAC Hook Effect Chemical Probe

Recommended Experimental Scenarios for the Effective Use of SJF-1528


Validated Control for Dissecting EGFR/HER2 Degradation vs. Inhibition Phenotypes

The established and recommended experimental paradigm involves pairing SJF-1528 with its inactive diastereomer 2 [1]. This is the most rigorous approach to attribute observed phenotypic changes specifically to the degradation of EGFR/HER2, as opposed to off-target effects or the simple inhibition of kinase activity [1]. SJF-1528 is therefore the preferred reagent for studies seeking to differentiate the functional consequences of protein removal from those of catalytic inactivation.

Investigating Resistance Mechanisms and Kinome Rewiring in HER2-Driven Breast Cancer Models

SJF-1528 is a powerful tool for studying resistance mechanisms in HER2-driven cancers like SKBr3, where kinase inhibition is known to induce kinome rewiring [1]. The compound's demonstrated ability to provide sustained pathway suppression and prevent compensatory c-Met signaling makes it an ideal probe for investigating the durability of therapeutic response and the cellular adaptations that occur upon complete target elimination [1].

Studying EGFR Exon 20 Insertion Mutants Using a Validated Chemical Probe

The quantified DC50 of 736.2 nM for EGFR Exon 20 Ins in HeLa cells provides a clear experimental benchmark [1]. Researchers can confidently use SJF-1528 at appropriate concentrations to probe the biology of these clinically important but challenging mutants, with the understanding that higher doses are required to achieve robust target degradation compared to wild-type EGFR models [1].

Optimizing Antibody Internalization and Payload Delivery Studies

Recent research demonstrates that SJF-1528 can be used at 100-200 nM to enhance antibody internalization in cancer cells (e.g., A549, BT-474) [2]. This application leverages the PROTAC's ability to modulate cell surface receptor trafficking and can be further combined with endocytosis or proteasome inhibitors (e.g., Dyngo-4a, MG132) to dissect the mechanistic underpinnings of receptor internalization and degradation pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJF-1528

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.